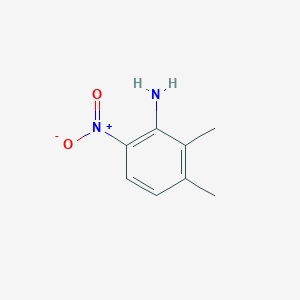

2,3-二甲基-6-硝基苯胺

描述

2,3-Dimethyl-6-nitroaniline is a chemical compound with the linear formula (CH3)2C6H2(NO2)NH2 . It is a dark yellow to orange-brown crystalline powder .

Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-6-nitroaniline is represented by the linear formula(CH3)2C6H2(NO2)NH2 . It has a molecular weight of 166.18 . Physical And Chemical Properties Analysis

2,3-Dimethyl-6-nitroaniline has a melting point of 117-120 °C . Its density is approximately 1.2±0.1 g/cm3 . The compound is also characterized by a boiling point of 334.3±37.0 °C at 760 mmHg .科学研究应用

C-H π 相互作用和 π-π 堆积

2,3-二甲基-6-硝基苯胺主要用于研究C-H π 相互作用和π-π 堆积。这些非共价相互作用在分子识别、晶体堆积和超分子化学中起着至关重要的作用。 研究人员通过这些引人入胜的机制研究了该化合物如何与其他分子、表面或基质相互作用 .

生物活性与药物开发

虽然不是直接的药物候选者,但了解 2,3-二甲基-6-硝基苯胺与生物靶标的相互作用提供了宝贵的见解。研究人员探索其结合亲和力、潜在毒性和对细胞通路的影響。 这些研究有助于药物发现和优化 .

有机催化和不对称合成

最近的研究突出了该化合物在不对称有机催化中的作用。通过利用手性催化剂,化学家可以实现对映选择性转化。 2,3-二甲基-6-硝基苯胺对合成化学这一激动人心的领域做出了贡献 .

总之,2,3-二甲基-6-硝基苯胺是一种用途广泛的试剂,其应用范围涵盖晶体学、有机合成和催化。 其独特的性质使其成为跨越多个科学学科的研究人员的宝贵工具 . 如果你需要更多细节或有任何其他问题,请随时提问!

安全和危害

作用机制

Target of Action

2,3-Dimethyl-6-nitroaniline is an aromatic compound used in the study of C-H pi interactions and pi-pi stacking . The primary targets of this compound are likely to be proteins or enzymes that interact with aromatic compounds.

Mode of Action

Given its aromatic nature, it may interact with its targets through pi-pi stacking, a non-covalent interaction between aromatic rings .

Pharmacokinetics

It is known to exhibit solubility in water, ethanol, and acetone , which may influence its bioavailability and distribution within the body.

属性

IUPAC Name |

2,3-dimethyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFYPFWBLCARLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344472 | |

| Record name | 2,3-Dimethyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59146-96-2 | |

| Record name | 2,3-Dimethyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

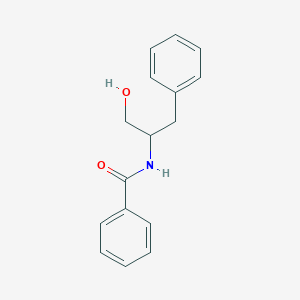

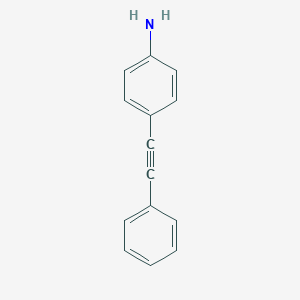

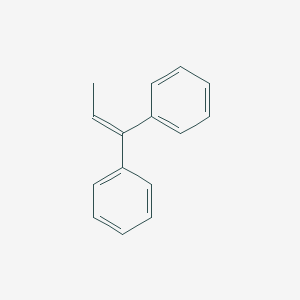

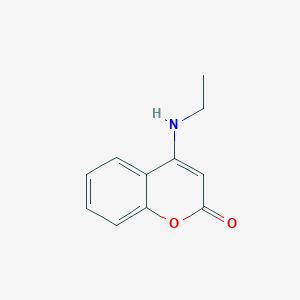

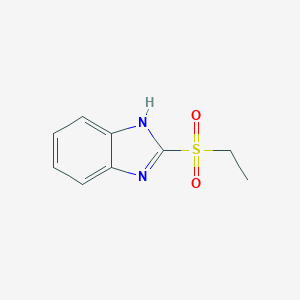

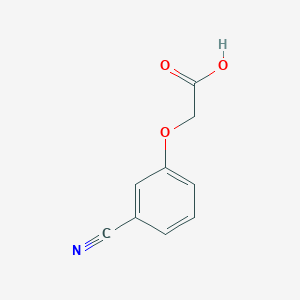

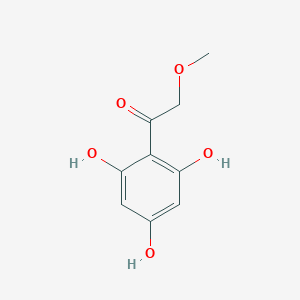

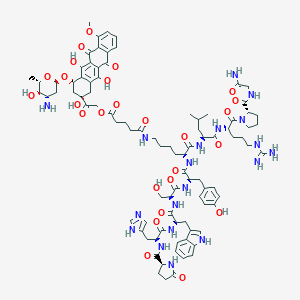

Feasible Synthetic Routes

Q1: What are the key structural features and intermolecular interactions observed in 2,3-Dimethyl-6-nitroaniline?

A1: 2,3-Dimethyl-6-nitroaniline (C8H10N2O2) exhibits a nearly planar structure with the non-hydrogen atoms lying approximately in the same plane []. This conformation is stabilized by an intramolecular N—H⋯O hydrogen bond. Notably, the molecules engage in various intermolecular interactions, including N—H⋯O hydrogen bonds, C—H⋯π interactions, and π⋯π stacking interactions []. These interactions contribute to the formation of a three-dimensional network structure in the solid state.

Q2: How is 2,3-Dimethyl-6-nitroaniline utilized in organic synthesis?

A2: 2,3-Dimethyl-6-nitroaniline serves as a valuable starting material for synthesizing sulfonated derivatives, which are important intermediates in various chemical processes []. For example, it can be converted into 2,3-dimethyl-6-nitrobenzenesulfonyl chloride, which upon hydrolysis and reduction yields 6-amino-2,3-dimethylbenzenesulfonic acid []. This sulfonic acid derivative holds potential applications in dye chemistry and as a building block for other functional molecules.

Q3: Have computational studies been conducted on 2,3-Dimethyl-6-nitroaniline? What insights have they provided?

A3: Yes, computational studies employing quantum mechanical calculations have been performed on 2,3-Dimethyl-6-nitroaniline and its aminonitromethylbenzene analogs []. These studies have revealed valuable information about the nature and strength of intermolecular interactions, particularly hydrogen bonding. The calculations demonstrated that not all short distances typically classified as hydrogen bonds based on geometry necessarily exhibit bonding character []. This highlights the importance of considering both geometric and energetic factors when analyzing intermolecular interactions.

Q4: Are there any chiral derivatives of 2,3-Dimethyl-6-nitroaniline with potential applications in asymmetric catalysis?

A4: While 2,3-Dimethyl-6-nitroaniline itself is not chiral, it can be used as a precursor to synthesize chiral derivatives like 4,5-Dimethyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide []. This compound and its atropisomers have shown promise as chiral catalysts in the Strecker reaction, an important method for synthesizing enantiomerically enriched α-amino acids []. This highlights the potential of using 2,3-Dimethyl-6-nitroaniline derivatives in developing novel asymmetric catalytic methodologies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)

![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)